4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
4,5-dibromo-2-(2-methoxyethyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N3O/c1-11-3-2-10-8-4(6)5(7)9-10/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNZNHJBCMCUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1N=C(C(=N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole typically involves the bromination of a triazole precursor. One common method is the reaction of 2-(2-methoxyethyl)-2H-1,2,3-triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while oxidation reactions can produce various oxidized triazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The 1,2,3-triazole scaffold is well-known for its diverse biological activities. 4,5-Dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole derivatives have been investigated for their potential as therapeutic agents:
- Antiviral Activity : Compounds containing the 1,2,3-triazole moiety have shown promising antiviral properties. For instance, triazole derivatives have been synthesized that exhibit activity against viruses such as HIV and Dengue virus . The introduction of bromine atoms at the 4 and 5 positions allows for further functionalization that can enhance biological activity.
- Antibacterial Properties : Research indicates that triazole derivatives can possess significant antibacterial effects. For example, specific modifications of the triazole ring have led to compounds with enhanced potency against various bacterial strains .
- Antiepileptic Drugs : Some derivatives of 1,2,3-triazoles are recognized as novel antiepileptic drugs. The compound's structure allows it to interact effectively with biological targets involved in seizure activity .
Synthetic Methodologies
The synthesis of 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is often achieved through various methods that enhance its functionalization:
- Alkylation Reactions : The presence of bromine substituents at the 4 and 5 positions facilitates regioselective alkylation reactions. This enables the synthesis of a variety of 4-substituted triazoles with tailored properties for specific applications .
- Copper-Catalyzed Reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prevalent method for synthesizing triazoles. Modifications to this method allow for high yields and selectivity when synthesizing dibrominated triazoles .
- One-Pot Synthesis : Recent advancements include one-pot synthetic strategies that streamline the production of functionalized triazoles from simpler precursors. This method significantly reduces reaction steps and improves overall yield .
Material Science Applications
Beyond medicinal chemistry, 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole finds applications in material sciences:
- Fluorescent Probes : Triazole derivatives have been developed as fluorescent probes due to their ability to chelate metal ions. These probes are useful in biological imaging and sensing applications .
- Polymer Chemistry : The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. This makes them suitable for applications in coatings and advanced materials .
Table 2: Synthesis Methods for Triazole Derivatives
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and triazole ring play crucial roles in binding to these targets and exerting the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous triazole derivatives, focusing on substituent effects, applications, and physicochemical properties.
Substituent Effects: Halogens vs. Other Functional Groups
Bromo vs. Chloro Derivatives
- Brominated analogs (e.g., the target compound) exhibit stronger intermolecular interactions, which may improve therapeutic efficacy in antimicrobial applications .
Methoxyethyl vs. Aromatic Substituents
- 4-(3,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)-2H-1,2,3-triazole (2m): Substitution with aryl methoxy groups (C₁₇H₁₈N₃O₃, MW 312.13) increases lipophilicity and steric bulk, favoring anti-cancer activity via tubulin inhibition, as seen in combretastatin A-4 analogs .
Pharmaceutical Intermediates
- 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole: Dichlorophenoxy substituents confer antifungal properties, with synthesis involving hydrazide intermediates. The target compound’s bromine atoms may similarly enhance bioactivity but require further pharmacological validation .
Energetic Materials
- 4,5-Dicyano-1,2,3-triazole and Derivatives: Cyano and nitro groups (e.g., in 4,5-bis(5-nitramino-1,2,4-triazol-3-yl)-2H-1,2,3-triazole) contribute to high nitrogen content (>70%), enabling applications in gas generants. Detonation velocities (~9,000 m/s) and thermal stability (Td > 240°C) far exceed those of brominated triazoles, which lack such energetic properties .
Physicochemical Properties
- Bromine Effects: The target compound’s bromine atoms enhance molecular weight and halogen bonding, which may improve crystal packing and binding affinity in biological systems but reduce aqueous solubility compared to non-halogenated analogs .
- Methoxyethyl vs. Cyano Groups: The 2-methoxyethyl group provides balanced polarity, whereas cyano substituents in energetic materials prioritize density (1.86 g/cm³) and detonation performance .
Biological Activity
4,5-Dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
- Molecular Formula : CHBrNO
- Molecular Weight : 240.88 g/mol
- CAS Number : 2253630-15-6
Synthesis
The synthesis of 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole involves several steps, typically starting from simpler triazole derivatives. The compound can be synthesized through bromination and subsequent reactions involving methoxyethyl groups. The specific synthetic routes can vary but often include the use of reagents like butyllithium for lithiation followed by quenching with appropriate electrophiles .
Antimicrobial Activity
Recent studies have indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In particular, the presence of halogen substituents has been correlated with enhanced antimicrobial activity .
Anticancer Activity
The anticancer potential of triazole derivatives is notable. Compounds containing the triazole moiety have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, related compounds exhibited IC values in the low micromolar range against cancer cell lines such as MCF-7 and HCT-116. The incorporation of methoxyethyl groups in the triazole structure appears to enhance this activity .
Structure-Activity Relationships (SAR)
The biological activity of 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole can be influenced by various structural modifications:
- Substituent Positioning : Ortho-substituted derivatives tend to show better activity than meta or para substitutions.
- Halogen Substitution : The presence of bromine atoms at specific positions enhances both antimicrobial and anticancer activities.
- Functional Groups : The introduction of methoxy or similar groups can improve solubility and bioactivity.
Case Study 1: Anticancer Evaluation
In a study evaluating a series of triazole derivatives including 4,5-dibromo variants, it was found that compounds with halogen substitutions demonstrated significant TS inhibition. For instance:
| Compound | IC (μM) | Target |
|---|---|---|
| Compound A | 1.1 | MCF-7 |
| Compound B | 2.6 | HCT-116 |
| Compound C | 1.4 | HepG2 |
These results indicate that structural modifications can lead to enhanced antiproliferative effects against various cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of triazoles revealed:
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound D | Yes | Yes |
| Compound E | No | Yes |
This highlights the varying efficacy of different triazole derivatives against common pathogens .
Q & A
Q. What are the optimal synthetic routes for preparing 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a two-step process:
Introduction of the 2-methoxyethyl group : React 2H-1,2,3-triazole with 2-methoxyethyl bromide or chloride in the presence of a base (e.g., NaH) in anhydrous DMF or THF at 60–80°C for 12–24 hours.
Bromination : Add bromine dropwise to the intermediate in water or acetic acid at 0–5°C, followed by stirring at room temperature for 12 hours. Recrystallize the product from methanol to improve purity .
- Yield Optimization : Use stoichiometric excess of bromine (1.5–2.0 equiv.), control temperature to minimize side reactions, and employ column chromatography for intermediates.
Q. How can the structure of 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The methoxyethyl group’s protons (δ 3.2–3.6 ppm) and brominated triazole ring protons (δ 7.5–8.5 ppm) should show distinct splitting patterns .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For C5H7Br2N3O, expected m/z = 324.87 .
- X-ray Crystallography : Grow crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths and angles with similar triazole derivatives .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the triazole ring?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., bromine) at positions 4 and 5 to direct subsequent substitutions to position 2.
- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the methoxyethyl group selectively .
- Computational Modeling : Employ DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) .
Q. How can discrepancies between experimental and theoretical spectral data be resolved?
- Methodological Answer :
- Tautomerism : Triazoles exhibit 1,2,3-triazole ↔ 1,2,4-triazole tautomerism. Use variable-temperature NMR to identify dominant tautomers .
- Impurity Analysis : Conduct LC-MS or TLC to detect byproducts. Repurify via recrystallization (methanol/water) or preparative HPLC .
- Solvent Effects : Compare NMR spectra in different solvents (e.g., DMSO vs. CDCl3) to assess hydrogen bonding’s impact on chemical shifts .
Q. What in vitro models are suitable for evaluating the antimicrobial activity of 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole?
- Methodological Answer :
- Antibacterial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with reference drugs like ampicillin .
- Antifungal Assays : Test against C. albicans via agar diffusion. Include positive controls (e.g., fluconazole) and assess synergy with existing antifungals .
- Mechanistic Studies : Perform time-kill assays and SEM imaging to study cell membrane disruption .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across studies?
- Methodological Answer :
- Strain Variability : Re-test compounds against standardized ATCC strains to control for genetic differences .
- Solubility Effects : Use DMSO concentrations ≤1% to avoid solvent toxicity. Confirm compound stability in assay media via HPLC .
- Dose-Response Curves : Generate IC50 values with ≥3 independent replicates. Apply ANOVA to assess statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
